PF-5081090
CAS No.: 1312473-63-4
Cat. No.: VC0539277
Molecular Formula: C18H21FN2O6S
Molecular Weight: 412.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312473-63-4 |
|---|---|
| Molecular Formula | C18H21FN2O6S |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | (2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide |
| Standard InChI | InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1 |
| Standard InChI Key | DNVUWHWBCMGQLU-GOSISDBHSA-N |
| Isomeric SMILES | C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C |
| SMILES | CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C |
| Canonical SMILES | CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Structural Characteristics
PF-5081090, also known by its chemical name (αR)-4-(2-Fluoro-4-methoxyphenyl)-N-hydroxy-α-methyl-α-(methylsulfonyl)-2-oxo-1(2H)-pyridinebutanamide, is characterized by its complex molecular structure that enables its specific interaction with the LpxC enzyme .
Physical and Chemical Properties
The compound has the following key physicochemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C18H21FN2O6S |
| Molecular Weight | 412.43 |
| CAS Number | 1312473-63-4 |
| Melting Point | >175°C (decomposition) |
| Density | 1.378±0.06 g/cm³ (Predicted) |
| pKa | 8.11±0.50 (Predicted) |
| Physical Form | White to beige powder |
| Solubility | DMSO: >5mg/mL (with warming) |
| Storage Temperature | Room temperature |
The compound is typically stored at room temperature as a powder but requires -20°C storage for long-term preservation and -80°C when in solvent form .
Mechanism of Action
LpxC Inhibition
PF-5081090 functions as a potent inhibitor of LpxC, a zinc-dependent deacetylase that catalyzes an essential step in the biosynthesis of lipid A . With an IC50 value of approximately 1.1 nM against Pseudomonas aeruginosa LpxC, it demonstrates exceptional potency in disrupting the lipid A biosynthetic pathway .
Effects on Lipopolysaccharide Biosynthesis
Research has demonstrated that PF-5081090 effectively inhibits lipid A biosynthesis in bacteria such as Acinetobacter baumannii, as confirmed through silver staining techniques and measurements of endotoxin levels . This inhibition significantly affects the structural integrity of the bacterial outer membrane, leading to increased permeability and susceptibility to various antibiotics that would normally be ineffective against gram-negative bacteria .
Antibacterial Activity
Effects on Endotoxin Levels
Synergistic Effects with Antibiotics
Checkerboard Assay Results
One of the most promising aspects of PF-5081090 is its ability to synergize with various antibiotics against bacterial strains that would otherwise be resistant. Checkerboard assays have demonstrated significant synergistic effects between PF-5081090 and antibiotics such as azithromycin, rifampin, and vancomycin against Acinetobacter baumannii .
The fractional inhibitory concentration indices (FICI) calculated for these combinations consistently fell below 0.5, indicating strong synergism. For instance, the ATCC 19606 strain showed FICI values of 0.25, 0.15, and 0.18 for combinations with azithromycin, rifampin, and vancomycin, respectively .
Impact on Antibiotic Susceptibility
The presence of PF-5081090 at a concentration of 32 mg/L has been shown to significantly enhance bacterial susceptibility to certain antibiotics. The following table summarizes some of these effects:
| Antibiotic | Effect of PF-5081090 (32 mg/L) |
|---|---|
| Rifampin | Increased susceptibility in all tested strains, with MIC reductions of >1,000-fold in some cases |
| Vancomycin | 8- to 16-fold reduction in MICs for most strains |
| Azithromycin | 8- to 16-fold reduction in MICs for most strains |
| Imipenem | Increased susceptibility |
| Amikacin | Increased susceptibility |
| Ciprofloxacin | No significant effect |
| Tigecycline | No significant effect |
These results highlight the potential of PF-5081090 as an adjunctive therapy to potentiate the effectiveness of existing antibiotics against multidrug-resistant gram-negative bacteria .
Effects on Bacterial Cell Permeability
Cell Permeability Studies
Research has demonstrated that PF-5081090 treatment significantly increases bacterial cell permeability. Using ethidium bromide accumulation assays, studies have shown that the ATCC 19606 strain and multiple multidrug-resistant clinical isolates of Acinetobacter baumannii exhibited markedly increased cell permeability when exposed to 32 mg/L of PF-5081090 .
This increased permeability explains, at least in part, the enhanced susceptibility to antibiotics that would normally be ineffective against gram-negative bacteria due to the permeability barrier of their outer membrane. For example, the increased susceptibility to vancomycin, a large glycopeptide antibiotic typically only effective against gram-positive bacteria, can be attributed to the compromised outer membrane integrity resulting from LpxC inhibition .
Research Applications
| Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| Axon Medchem | Axon 2113 | 98% | 5mg | $104 |
| Axon Medchem | Axon 2113 | 98% | 2x5mg | $154 |
| American Custom Chemicals Corporation | INB0001529 | 98.00% | 5mg | $257.4 |
| ApexBio Technology | B5563 | Not specified | 10mg | $347 |
| TargetMol | Not specified | Not specified | 50mg | $2,100 |
It should be noted that this pricing information is from 2021, and current availability and pricing may differ . The high cost of this compound may be a limiting factor for large-scale research applications.
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